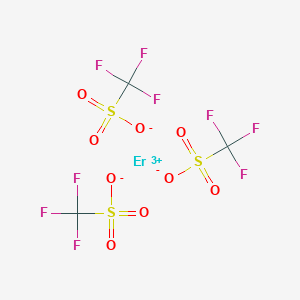

Erbium(III) trifluoromethanesulfonate

描述

Significance of Lanthanide Trifluoromethanesulfonates in Modern Chemistry

Lanthanide trifluoromethanesulfonates, or lanthanide triflates, represent an important class of Lewis acid catalysts in modern chemistry. wikipedia.org Unlike traditional Lewis acids such as aluminum chloride or ferric chloride, lanthanide triflates are notably stable in the presence of water, which allows them to be used in aqueous solutions. wikipedia.org This water tolerance is a significant advantage, enabling reactions under milder and more environmentally friendly conditions.

These compounds are effective in catalyzing a wide range of organic reactions, including aldol (B89426) reactions, Friedel-Crafts acylations and alkylations, and various carbon-nitrogen bond-forming reactions. wikipedia.orgresearchgate.net The catalytic activity of a specific lanthanide triflate is influenced by the ionic radius of the lanthanide metal ion. The general synthesis for hydrated lanthanide triflates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid. wikipedia.org Anhydrous forms can be obtained by heating the hydrated salts under reduced pressure. wikipedia.org Their reusability is another key feature; they can often be recovered from aqueous reaction mixtures and reused without a significant loss of catalytic activity. researchgate.netresearchgate.net

Overview of Erbium(III) Trifluoromethanesulfonate (B1224126) as a Research Subject

Erbium(III) trifluoromethanesulfonate is a pink, powdered solid with the chemical formula Er(CF₃SO₃)₃. samaterials.comstrem.com It is recognized as a particularly powerful and active catalyst among the lanthanide triflates. researchgate.net The strong electron-withdrawing nature of the trifluoromethanesulfonate anion enhances the Lewis acidity of the erbium(III) cation, making it highly effective in promoting chemical reactions. researchgate.net

As a research subject, it is primarily investigated for its catalytic prowess. It has been shown to be an extremely active catalyst for the acylation of alcohols and phenols, working efficiently with a variety of substrates and acylating agents. researchgate.net Furthermore, it is used to catalyze aldol-type condensation reactions, such as those between silyl (B83357) enol ethers and aldehydes. researchgate.netresearchgate.netsamaterials.com Research indicates that Erbium(III) triflate can be a robust catalyst for converting microcrystalline cellulose (B213188) into levulinic acid in aqueous solutions. researchgate.net Its high activity and versatility continue to make it a subject of interest for the development of new synthetic methodologies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Er(CF₃SO₃)₃ or C₃ErF₉O₉S₃ strem.com |

| Molecular Weight | 614.47 g/mol samaterials.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 139177-64-3 samaterials.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Pink powder samaterials.comstrem.com |

| Common Synonyms | Erbium(III) triflate, Trifluoromethanesulfonic acid erbium(III) salt sigmaaldrich.com |

| Key Application | Water-resistant Lewis acid catalyst samaterials.com |

Historical Context of Erbium Chemistry and its Trifluoromethanesulfonate Derivative

The history of erbium is deeply connected to the Ytterby mine in Sweden, the source of numerous rare-earth element discoveries. wikipedia.org The element was discovered in 1843 by Swedish chemist Carl Gustaf Mosander while analyzing a sample of yttria derived from the mineral gadolinite. wikipedia.orgchemicool.comnih.gov Mosander separated the yttria into three different materials, which he named yttria, erbia, and terbia. nih.govchemistrytalk.org

Initially, there was considerable confusion between erbia and terbia, leading to their names being swapped. wikipedia.orgnih.gov After 1860, what Mosander had called terbia became known as erbia. nih.gov The substance Mosander originally named erbia was later found to contain several other rare-earth oxides. nih.gov It was not until 1905 that fairly pure erbium(III) oxide (Er₂O₃) was isolated independently by French chemist Georges Urbain and American chemist Charles James. wikipedia.orgnih.gov The pure metallic form of erbium was first produced in 1934 by Wilhelm Klemm and Heinrich Bommer, who reduced anhydrous erbium chloride with potassium vapor. wikipedia.orgchemicool.com

The development of this compound is a part of the broader exploration of lanthanide triflates as catalysts, which gained momentum in the late 20th century. The general and straightforward synthesis from erbium(III) oxide and trifluoromethanesulfonic acid made it an accessible tool for chemists exploring the catalytic potential of lanthanides. wikipedia.org

Table 2: Timeline of Key Developments in Erbium Chemistry

| Year | Event | Scientist(s) |

|---|---|---|

| 1843 | Discovery of erbium (within "erbia") from gadolinite. wikipedia.orgchemicool.com | Carl Gustaf Mosander |

| 1905 | Isolation of fairly pure erbium(III) oxide (Er₂O₃). wikipedia.orgnih.gov | Georges Urbain & Charles James |

| 1934 | First production of reasonably pure erbium metal. wikipedia.orgrareearths.com | Wilhelm Klemm & Heinrich Bommer |

属性

CAS 编号 |

139177-64-3 |

|---|---|

分子式 |

CHErF3O3S |

分子量 |

317.34 g/mol |

IUPAC 名称 |

erbium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Er/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI 键 |

FECRNHPJGAZUKO-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Er+3] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)O.[Er] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis Methodologies and Precursor Chemistry of Erbium Iii Trifluoromethanesulfonate

Advanced Synthetic Routes to Erbium(III) Trifluoromethanesulfonate (B1224126)

The synthesis of Erbium(III) trifluoromethanesulfonate can be achieved through several pathways, primarily involving the reaction of an erbium precursor with a source of the trifluoromethanesulfonate group. The choice of method can influence the purity, yield, and environmental impact of the synthesis.

Direct Dissolution Approaches from Erbium Oxide Precursors

A common and straightforward method for the synthesis of lanthanide triflates, including the erbium variant, involves the direct reaction of the corresponding lanthanide oxide with aqueous triflic acid. samaterials.com This method is based on a simple acid-base reaction where the erbium oxide dissolves in the strong acid to form the hydrated salt.

The general chemical equation for this reaction is:

Er₂O₃ + 6 HOTf + 18 H₂O → 2Er(H₂O)₉₃ + 3 H₂O samaterials.com

This process yields the nonahydrate form of this compound, where nine water molecules are coordinated to the erbium ion. samaterials.com To obtain the anhydrous form, the hydrated salt can be heated under reduced pressure. samaterials.com

Table 1: Parameters for Direct Dissolution Synthesis

| Parameter | Description |

|---|---|

| Erbium Precursor | Erbium(III) oxide (Er₂O₃) |

| Triflate Source | Aqueous trifluoromethanesulfonic acid (HOTf) |

| Product (Initial) | Hydrated this compound (Er(H₂O)₉₃) |

| Dehydration | Heating between 180-200 °C under vacuum |

Chloride Intermediate Methodologies

An alternative route to this compound involves the use of an erbium chloride intermediate. This multi-step process begins with the synthesis of erbium(III) chloride, typically from erbium(III) oxide and a chlorinating agent. The subsequent step involves a metathesis reaction where the chloride ions are exchanged for triflate ions.

One potential pathway for the second step is the reaction of erbium(III) chloride with a triflate salt, such as silver triflate. The precipitation of insoluble silver chloride drives the reaction to completion.

The reaction can be represented as:

ErCl₃ + 3 AgOTf → Er(OTf)₃ + 3 AgCl(s)

This method can be advantageous for producing an anhydrous product directly, avoiding the need for a separate dehydration step.

Novel Synthetic Strategies and Process Optimization

Research into the synthesis of lanthanide triflates continues to explore more efficient and environmentally friendly methods. One area of focus is the development of solvent-free synthetic routes. These methods can reduce waste and simplify the purification process. Mechanochemical methods, such as ball milling, are being investigated for the synthesis of various chemical compounds without the need for solvents.

Process optimization focuses on several key areas:

Reaction Time: Minimizing the duration of the synthesis to improve throughput.

Temperature Control: Optimizing the reaction temperature to maximize yield and minimize side reactions.

Catalyst Loading: In catalytic applications of the product, minimizing the required amount of the synthesized triflate is a key consideration for cost-effectiveness and sustainability.

Precursor Material Selection and its Impact on Synthesis Outcomes

The choice of precursor materials is a critical factor that can significantly influence the outcome of the synthesis of this compound. The purity and physical characteristics of the erbium source are of particular importance.

Table 2: Impact of Erbium Precursor Characteristics

| Precursor Characteristic | Impact on Synthesis |

|---|---|

| Purity of Erbium Oxide | High purity is essential to prevent the formation of unwanted side products and to ensure the desired properties of the final this compound. Impurities can interfere with the reaction and contaminate the product. |

| Morphology of Erbium Oxide | The particle size and surface area of the erbium oxide can affect the reaction kinetics. A smaller particle size and higher surface area can lead to a faster reaction rate due to increased contact between the reactants. |

| Source of Triflate Group | The purity of the triflic acid or triflate salt used will directly impact the purity of the final product. |

Green Chemistry Principles in this compound Synthesis

The synthesis and application of this compound are increasingly being viewed through the lens of green chemistry. Lanthanide triflates, in general, are considered environmentally benign Lewis acid catalysts. sigmaaldrich.com

Key green chemistry aspects include:

Water Tolerance: A significant advantage of lanthanide triflates is their stability in water. This allows for reactions to be carried out in aqueous media, reducing the need for volatile organic solvents. samaterials.com

Catalyst Recyclability: this compound can often be recovered from reaction mixtures and reused without a significant loss of activity. This reduces waste and improves the economic viability of its use as a catalyst. The recovery process can involve simple evaporation of the aqueous phase and drying of the catalyst.

Solvent-Free Conditions: The development of solvent-free synthesis methods for this compound aligns with the green chemistry principle of waste prevention.

Table 3: Green Chemistry Considerations

| Principle | Application in this compound Synthesis & Use |

|---|---|

| Prevention | Utilizing solvent-free synthesis methods to minimize waste. |

| Atom Economy | Optimizing reactions to maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | The ability to use water as a solvent in reactions catalyzed by this compound. samaterials.com |

| Catalysis | The high catalytic activity of this compound allows for the use of small quantities, and its recyclability further enhances its green profile. |

Coordination Chemistry and Complex Formation of Erbium Iii Trifluoromethanesulfonate

Structural Characterization and Stoichiometry of Erbium(III) Coordination Complexes

The structural elucidation of erbium(III) coordination complexes reveals a diversity of geometries and stoichiometries, largely dictated by the nature of the ligands and the conditions of synthesis. Single-crystal X-ray diffraction is the definitive method for characterizing these structures in the solid state.

Erbium(III) ions are hard Lewis acids and thus show a preference for coordinating with hard donor atoms like oxygen and nitrogen. In erbium(III) coordination polymers synthesized hydrothermally with benzene-1,3-dicarboxylic acid, the Er(III) ion can be seven-coordinate, adopting a distorted pentagonal-bipyramidal geometry. researchgate.net In another example involving benzene-1,2,4,5-tetracarboxylic acid, the erbium cation is coordinated to nine oxygen atoms originating from the carboxylate groups and water molecules. researchgate.net When complexed with substituted salicylaldehydes, erbium(III) can form complexes with the general formula [Er(ligand)₃(MeOH)(H₂O)], where the metal ion is octa-coordinated. nih.gov

A comprehensive study using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy on hydrated lanthanoid(III) trifluoromethanesulfonates, including the erbium salt, has provided significant insight into its structure both in the solid state and in aqueous solution. nih.govresearchgate.net The results indicate that the structures of the hydrated erbium(III) ion are indistinguishable between the two phases. nih.govresearchgate.net The hydrated Er(III) ion is surrounded by water molecules in a tricapped trigonal prism geometry. nih.govresearchgate.net For the heavier lanthanides like erbium, there is a noted water deficiency in the capping positions. nih.govresearchgate.net The mean Er-O bond length is shorter than that expected for a pure nine-coordinate geometry, reflecting this slight decrease in hydration number. nih.govresearchgate.net

The table below summarizes the coordination environments of selected Erbium(III) complexes.

| Complex Type | Ligand(s) | Coordination Number | Coordination Geometry |

| Erbium(III) Hydrate | Water | ~8-9 | Tricapped Trigonal Prism |

| Salicylaldehyde Complex | Substituted Salicylaldehydes, Methanol, Water | 8 | Not specified |

| Carboxylate Polymer | Benzene-1,3-dicarboxylic acid | 7 | Distorted Pentagonal-Bipyramidal |

| Carboxylate Polymer | Benzene-1,2,4,5-tetracarboxylic acid | 9 | Not specified |

Ligand Design and its Influence on Erbium(III) Coordination Sphere Properties

The design of organic ligands is a cornerstone for tuning the properties of erbium(III) complexes, particularly their photophysical and magnetic characteristics. The choice of ligand directly influences the coordination number, the geometry around the metal ion, and the stability of the complex, which in turn dictates its function.

A key application of erbium(III) complexes is in near-infrared (NIR) luminescence, centered around 1540 nm, which is a crucial wavelength for telecommunications. The f-f electronic transitions of the Er(III) ion are quantum mechanically forbidden, leading to very low absorption cross-sections. qmul.ac.uk To overcome this, ligands are designed to act as "antennas." These ligands, typically organic molecules with extensive π-conjugated systems like β-diketonates, aromatic carboxylates, or tetrapyrrole macrocycles, are efficient absorbers of UV or visible light. researchgate.netresearchgate.net Upon excitation, the ligand transfers the absorbed energy to the erbium(III) ion, which then emits its characteristic NIR luminescence. The efficiency of this energy transfer is highly dependent on the energy levels of the ligand's excited triplet state relative to the resonant energy level of the Er(III) ion. researchgate.netiaea.org

Furthermore, the ligand shell protects the Er(III) ion from non-radiative de-excitation pathways. High-frequency oscillators, such as O-H bonds from coordinated water molecules or C-H bonds from the ligands themselves, can quench the excited state of erbium, reducing luminescence lifetime and quantum yield. qmul.ac.uk Strategic ligand design involves the use of deuterated or fluorinated ligands to minimize this vibrational quenching. qmul.ac.uk Studies have shown that removing all hydrogen atoms within a significant radius (e.g., 20 Å) from the Er(III) ion is necessary to achieve lifetimes that are not dominated by quenching. qmul.ac.uk

The steric bulk of ligands also plays a critical role. Bulky ligands can enforce lower coordination numbers and create specific ligand field environments around the erbium ion. This can influence the magnetic properties of the complex, for instance, by providing a strong uniaxial ligand field that can lead to Single-Ion Magnet (SIM) behavior in prolate-type ions like erbium. researchgate.net

Hydrothermal Synthesis of Erbium(III) Coordination Compounds

Hydrothermal synthesis is a powerful method for preparing crystalline coordination compounds, including those of erbium(III). This technique involves carrying out the synthesis in water or another solvent in a sealed vessel (an autoclave) at temperatures above the solvent's boiling point. The elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization of novel, often kinetically stable, phases that may not be accessible under ambient conditions.

This method has been successfully employed to synthesize erbium(III) coordination polymers. For example, the reaction of ErCl₃ with benzene-1,2,4,5-tetracarboxylic acid under hydrothermal conditions yields a polymeric complex where the erbium(III) atoms are coordinated to nine oxygen atoms from the carboxylate groups and water molecules. researchgate.net Similarly, a coordination polymer of erbium(III) with benzene-1,3-dicarboxylic acid was obtained through a hydrothermal reaction. researchgate.net

The hydrothermal approach is also utilized in materials science for the synthesis of erbium-doped nanomaterials. A one-step hydrothermal method has been developed to prepare butanetetracarboxylic acid-coated NaYF₄:Yb³⁺, Er³⁺ upconversion phosphors. nih.gov In this process, the crystallization of the inorganic host and the surface modification with the organic ligand occur simultaneously, leading to materials with enhanced upconversion luminescence efficiency. nih.gov The conditions of the hydrothermal synthesis, such as temperature, pH, and reactant concentrations, are critical parameters that influence the dimensionality, topology, and properties of the final product.

Supramolecular Interactions Involving Erbium(III) Trifluoromethanesulfonate (B1224126)

Beyond the primary coordination sphere, erbium(III) complexes can participate in a range of weaker, non-covalent interactions to form larger, organized structures known as supramolecular assemblies. These interactions include hydrogen bonding, π-π stacking, van der Waals forces, and ion-dipole interactions. The triflate anion, while weakly coordinating, can play a role in these interactions, often through hydrogen bonding with coordinated solvent molecules or specific ligand functionalities. The ability of lanthanide complexes to engage in such interactions allows them to be incorporated into larger systems, such as proteins, through non-covalent means. nih.gov

Cucurbiturils are a family of macrocyclic host molecules made of glycoluril (B30988) units linked by methylene (B1212753) bridges. researchgate.net They possess a hydrophobic inner cavity and two hydrophilic portals lined with carbonyl groups, making them exceptional hosts for a variety of guest molecules in aqueous solutions. mdpi.com The binding is primarily driven by the hydrophobic effect, where high-energy water molecules are released from the cavity upon guest inclusion, and is often enhanced by ion-dipole interactions between the carbonyl portals and cationic guests. researchgate.net

Cucurbit[n]urils (CB[n]) exhibit size-dependent selectivity: CB iaea.org can bind small gas molecules, CB researchgate.net accommodates aliphatic chains, CB nih.gov can encapsulate aromatic and polycyclic guests, and the larger CB researchgate.net can simultaneously bind two complementary guest molecules. researchgate.net The formation of host-guest complexes with cucurbiturils can dramatically alter the physicochemical properties of the guest, such as its solubility, stability, and reactivity. mdpi.com The stability of these complexes can be remarkably high, with binding constants reaching up to 10¹⁷ M⁻¹ for certain dicationic guests with CB nih.gov. researchgate.net

While specific studies detailing the host-guest chemistry of erbium(III) trifluoromethanesulfonate with cucurbiturils are not extensively documented in the reviewed literature, the fundamental principles of cucurbituril (B1219460) chemistry suggest a high potential for such interactions. The positively charged Er(III) aqua ion or its complexes could interact with the negatively polarized portals of the cucurbiturils. Furthermore, organic ligands coordinated to the erbium ion could be encapsulated within the cucurbituril cavity, forming ternary supramolecular complexes. This area presents an opportunity for designing novel stimuli-responsive systems or functional biomaterials.

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered, stable, and functional superstructures through specific non-covalent interactions. In the context of this compound, coordination-driven self-assembly is a prominent strategy for constructing discrete supramolecular architectures or infinite coordination polymers.

The unique coordination properties of the erbium(III) ion, such as its high coordination numbers and flexible geometry, combined with judiciously designed organic bridging ligands, can lead to the formation of a wide variety of structures, including 1D chains, 2D layers, and 3D frameworks. researchgate.netmdpi.com For instance, the self-assembly of terbium(III), a close relative of erbium(III), with hexafluoroacetylacetonate on a mica surface results in the formation of 1D coordination polymer nanochains. nih.govnih.govresearchgate.net This demonstrates how lanthanide ions can be used to create ordered nanostructures on surfaces.

The final architecture of the self-assembled product is highly sensitive to various factors, including the nature of the metal ion (the lanthanide contraction can induce structural variations across the series), the geometry and functionality of the organic ligand, the solvent system, and the choice of counter-anion. iaea.orgrsc.org The triflate anion, being weakly coordinating, often allows the self-assembly to be directed primarily by the interactions between the metal ion and the primary organic ligands, leading to more predictable and designable structures. These self-assembled materials are of great interest for their potential applications in areas such as luminescence, magnetism, and catalysis. mdpi.compwr.edu.pl

Solvation and Hydration Dynamics in this compound Solutions

The behavior of this compound in solution is fundamentally governed by its interaction with solvent molecules, a process known as solvation. In aqueous solutions, this is specifically referred to as hydration. Understanding the structure and dynamics of the hydration shell around the Er³⁺ ion is crucial for predicting its reactivity and properties in solution.

Experimental techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy are powerful tools for probing the local coordination environment of ions in solution. cecam.orgacs.org Studies on aqueous solutions of lanthanoid(III) trifluoromethanesulfonates have shown that the Er³⁺ ion is surrounded by a well-defined first hydration shell. nih.govresearchgate.net The EXAFS data indicate that the structure of the hydrated [Er(H₂O)ₙ]³⁺ cation in solution is effectively indistinguishable from its structure in the solid hydrated triflate salt, Er(H₂O)ₙ₃. nih.govresearchgate.net

The coordination number (n) for the hydrated Er³⁺ ion is found to be between 8 and 9. The geometry is best described as a tricapped trigonal prism, although for the smaller, heavier lanthanides like erbium, there is a statistical deficiency of water molecules in the three capping positions. nih.govresearchgate.net This leads to a gradual decrease in the average hydration number across the lanthanide series from left to right. The mean Er-O bond distance in aqueous solution reflects this coordination environment. The triflate anions are typically located in the second coordination sphere, acting as counter-ions and not directly bonded to the erbium ion, consistent with their reputation as non-coordinating anions. wikipedia.org The dynamics of water exchange between the first hydration shell and the bulk solvent are an important characteristic, though detailed kinetic data for this compound were not the focus of the cited structural studies.

Spectrophotometric Speciation Studies in Aqueous and Mixed Solvent Systems

Spectrophotometric studies, particularly utilizing UV-Vis-NIR absorption spectra, are pivotal in elucidating the speciation of Erbium(III) ions in solution. The f-f electronic transitions of the Er(III) ion are sharp and their positions and intensities are sensitive to changes in the coordination environment.

In aqueous solutions, the Erbium(III) ion is primarily hydrated. Ab initio molecular dynamics studies suggest that the Er(III) aqua ion, [Er(H₂O)ₙ]³⁺, exists as a mixture of species with coordination numbers (n) of eight and nine. nih.gov In the case of this compound dissolved in water, the triflate anion is generally considered to be in the outer coordination sphere, not directly bonded to the metal center. This is due to the strong coordination of water molecules, which effectively shield the cation. Therefore, the absorption spectrum of an aqueous solution of this compound is essentially that of the hydrated Erbium(III) ion.

The situation becomes more complex in mixed solvent systems, such as water-methanol mixtures. The composition of the first coordination sphere of the Er(III) ion will depend on the relative concentrations and coordinating abilities of water and methanol. Studies on analogous lanthanide(III) triflates, such as Europium(III) triflate in aqueous methanol, have shown that even in solvent mixtures with a low water mole fraction, the triflate anion does not typically enter the inner coordination sphere. researchgate.net Instead, a dynamic equilibrium exists between different solvated species, for instance, [Er(H₂O)ₙ(CH₃OH)ₘ]³⁺.

While specific spectrophotometric data for this compound across a range of solvent systems is not extensively tabulated in publicly available literature, the characteristic absorption bands of the Er(III) ion serve as sensitive probes. The table below lists the major f-f transitions for Er(III) in solution, which are subject to shifts in position and changes in intensity upon alterations to the coordination sphere.

Table 1: Characteristic UV-Vis-NIR Absorption Bands of Solvated Erbium(III)

| Transition from ⁴I₁₅/₂ Ground State to Excited State | Approximate Wavelength (nm) |

|---|---|

| ⁴G₁₁/₂ | 379 |

| ²H₁₁/₂ | 522 |

| ⁴F₇/₂ | 653 |

| ⁴F₉/₂ | 800 |

| ⁴I₉/₂ | 975 |

Note: The exact peak positions and molar absorptivities can vary depending on the solvent environment.

Changes in the local symmetry and the nature of the coordinating ligands affect the probability of these Laporte-forbidden f-f transitions, leading to variations in the oscillator strengths, which can be quantified using the Judd-Ofelt theory. nih.gov For instance, the transition to the ²H₁₁/₂ state is particularly sensitive to the coordination environment and is often referred to as a "hypersensitive" transition.

Influence of Anions on Coordination Sphere Dynamics

The trifluoromethanesulfonate anion's weak coordinating nature means that in many solvent systems, it is readily displaced by other anions with a stronger affinity for the Erbium(III) ion. The dynamics of the coordination sphere can be significantly influenced by the introduction of anions that can act as competing ligands.

In aqueous solution, the addition of strongly coordinating anions, such as nitrates or chlorides, can lead to the formation of inner-sphere complexes. For example, studies on Erbium(III) nitrate (B79036) in the presence of other nitrate salts have shown distinct changes in the absorption spectra, indicating a direct interaction between the nitrate ions and the Er(III) center. ias.ac.in This suggests a stepwise replacement of coordinated water molecules by the incoming anions.

The equilibrium for such an anion exchange can be represented as:

[Er(H₂O)ₙ]³⁺ + L⁻ ⇌ [Er(H₂O)ₙ₋₁(L)]²⁺ + H₂O

where L⁻ is a competing anion. The extent of this equilibrium depends on the concentration and the formation constant of the Er(III)-anion complex. Spectrophotometric titrations can be used to monitor these changes, where shifts in the absorption bands or changes in their intensity would indicate the formation of new species in solution.

The table below provides a qualitative comparison of the coordinating ability of different anions relative to the triflate anion for lanthanide ions.

Table 2: Relative Coordinating Ability of Anions for Lanthanide(III) Ions

| Anion | Formula | Coordinating Ability |

|---|---|---|

| Trifluoromethanesulfonate | CF₃SO₃⁻ | Very Weak |

| Perchlorate | ClO₄⁻ | Very Weak |

| Nitrate | NO₃⁻ | Moderate |

| Chloride | Cl⁻ | Moderate to Strong |

In non-aqueous or mixed solvents with lower polarity and coordinating strength than water, the influence of anions is often more pronounced. In such media, even weakly coordinating anions might enter the first coordination sphere of the Erbium(III) ion. The replacement of solvent molecules by anions will alter the symmetry of the complex, which can be readily detected by changes in the UV-Vis-NIR absorption spectrum, particularly in the hypersensitive transitions. For instance, the replacement of a neutral solvent molecule with a charged anion will significantly alter the electrostatic environment around the Er(III) ion, leading to changes in the spectral profile.

Advanced Spectroscopic and Characterization Methodologies for Erbium Iii Trifluoromethanesulfonate Systems

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular and electronic structure of erbium(III) trifluoromethanesulfonate (B1224126) systems. These techniques offer non-destructive analysis of the compound's three-dimensional structure, the nature of its chemical bonds, and the presence of trace impurities.

X-ray Diffraction Analysis (e.g., Single-Crystal X-ray Analysis)

X-ray Diffraction (XRD) is a powerful, non-destructive technique for determining the atomic and molecular structure of a crystal. In the context of erbium(III) trifluoromethanesulfonate, single-crystal X-ray analysis provides the most definitive structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise spatial arrangement of atoms, including the coordination geometry of the erbium(III) ion, bond lengths, and bond angles.

This analysis can confirm how many triflate anions and/or solvent molecules are directly bound to the central erbium ion. The resulting data includes key crystallographic parameters that define the unit cell—the fundamental repeating unit of the crystal lattice. Powder XRD, while less detailed, serves as a rapid method for phase identification and for assessing the bulk purity of a sample by comparing its diffraction pattern to a reference database.

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD Analysis

| Parameter | Description | Typical Information Yielded |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the crystal's symmetry. |

| Space Group | Describes the symmetry operations of the unit cell. | Defines the arrangement of molecules within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Determines the size and shape of the repeating crystal unit. |

| Z | The number of formula units per unit cell. | Relates the unit cell volume to the molecular formula. |

| Bond Lengths/Angles | The distances and angles between coordinated atoms (e.g., Er-O distances). | Confirms the coordination number and geometry of the erbium ion. |

Luminescence Spectroscopy for Confirmation of Ligand Coordination and Impurity Detection

Erbium(III) is well-known for its characteristic near-infrared (NIR) luminescence, which is highly sensitive to its immediate coordination environment. This property makes luminescence spectroscopy a valuable tool for studying this compound complexes. The lifetime and intensity of the Er³⁺ emission are significantly affected by the presence of high-frequency oscillators, such as O-H, C-H, or N-H bonds from coordinated solvent molecules (like water) or organic ligands.

This quenching effect can be used to confirm ligand coordination. For instance, the displacement of water molecules from the erbium ion's first coordination sphere by an anhydrous ligand will typically result in a dramatic increase in the luminescence lifetime. Conversely, the presence of residual water or other hydrogen-containing impurities can be detected by the observation of a shortened lifetime, making this a sensitive method for purity assessment.

In Situ FTIR Spectroscopy for Probing Host-Guest Interactions and Conformational Changes

In situ Fourier-transform infrared (FTIR) spectroscopy is a dynamic technique used to monitor chemical reactions and molecular interactions in real-time. It is particularly effective for studying host-guest systems involving this compound. By tracking changes in the vibrational frequencies of the host, the guest, or the triflate anion, researchers can gain insight into binding events and conformational adjustments. whiterose.ac.ukamericanelements.com

For example, the coordination of Er(OTf)₃ to a host molecule can perturb the host's vibrational modes, leading to shifts in its characteristic IR absorption bands. whiterose.ac.uk This allows for the direct observation of the interaction. Furthermore, the rapid timescale of FTIR spectroscopy can reveal subtle conformational changes in the host molecule upon binding, providing details that might be averaged out in other techniques like NMR spectroscopy. whiterose.ac.ukamericanelements.com The vibrational modes of the triflate anion itself (e.g., S-O stretches) can also be monitored to determine if it is acting as a coordinating ligand or a free counter-ion.

Table 2: Illustrative FTIR Frequency Shifts in a Host-Guest System

| Vibrational Mode | Frequency (Free Host) | Frequency (Host + Er(OTf)₃) | Interpretation |

| C=O Stretch | 1710 cm⁻¹ | 1685 cm⁻¹ | Shift indicates coordination of the carbonyl oxygen to the Erbium(III) ion. |

| N-H Bend | 1620 cm⁻¹ | 1630 cm⁻¹ | Change suggests involvement of the N-H group in the binding interaction, possibly through conformational change. |

| S-O Stretch (Triflate) | 1255 cm⁻¹ | 1220 cm⁻¹ | A significant shift could indicate direct coordination of the triflate anion to the erbium center. |

Elemental Analysis and Stoichiometric Verification Methods (e.g., EDTA Titrations)

To confirm the elemental composition and stoichiometry of this compound, a combination of elemental analysis and classic wet chemical methods is employed. These techniques verify that the synthesized compound has the correct empirical formula and purity.

Elemental analysis by combustion is used to determine the weight percentages of carbon, hydrogen, and sulfur. The results are compared against the theoretical values calculated from the molecular formula, C₃ErF₉O₉S₃. chemicalbook.com For organometallic compounds, an agreement between found and calculated values to within ±0.4% is generally considered acceptable evidence of purity. nih.govacs.org

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a highly reliable method for quantifying the amount of erbium in a sample. whiterose.ac.ukorientjchem.org The procedure involves dissolving a precisely weighed sample of the compound and titrating the Er³⁺ ions with a standardized EDTA solution. The reaction is a 1:1 complexation:

Er³⁺ + [EDTA]⁴⁻ → [Er(EDTA)]⁻

Table 3: Theoretical vs. Experimental Data for Stoichiometric Verification

| Analysis Method | Parameter | Theoretical Value for C₃ErF₉O₉S₃ | Acceptable Experimental Range |

| Elemental Analysis | % Carbon | 5.86% | 5.46% - 6.26% |

| % Sulfur | 15.66% | 15.26% - 16.06% | |

| EDTA Titration | % Erbium | 27.22% | Confirms purity based on titrated amount. |

Theoretical and Computational Investigations of Erbium Iii Trifluoromethanesulfonate

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental properties of Erbium(III) trifluoromethanesulfonate (B1224126), from its coordination environment to the intricate interplay of electron correlation and relativistic effects.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry, electronic structure, and properties of molecules. For lanthanide complexes, DFT can provide valuable insights into the coordination of ligands and the structure of the solvation shell. While specific DFT studies focused exclusively on Erbium(III) trifluoromethanesulfonate are not extensively documented in the literature, research on analogous lanthanide triflates and solvated lanthanide ions offers a strong basis for understanding its behavior.

For instance, DFT calculations have been successfully employed to elucidate the structures of various lanthanide solvates. A study on Ytterbium(III) solvates in different solvents used DFT to model the coordination geometries, which were then correlated with experimental spectroscopic data to determine the coordination numbers and solution structures chemrxiv.org. This approach can be directly applied to this compound to predict the likely coordination numbers and geometries in various solvent environments. Typically, lanthanide ions in aqueous solution exhibit high coordination numbers, often 8 or 9 acs.orgresearchgate.netrsc.org. DFT studies on the hydration of lanthanide(III) ions have shown that the preferred hydration number can vary across the lanthanide series, with hybrid DFT methods often predicting a hydration number of 8 for most lanthanides researchgate.netrsc.org.

Furthermore, DFT is used to explore the reaction mechanisms of lanthanide triflate-catalyzed reactions. A theoretical study on the synthesis of xanthenediones catalyzed by lanthanum triflate utilized the M062x functional with the def2-SVP basis set to confirm the proposed reaction mechanism in the gas phase dntb.gov.ua. Such computational approaches can be extended to reactions catalyzed by this compound to understand substrate activation and the catalytic cycle at a molecular level.

Table 1: Representative DFT Functionals and Basis Sets for Lanthanide Complexes

| Functional | Basis Set | Relativistic Approximation | Common Application |

|---|---|---|---|

| B3LYP | Sapporo-DZP | Douglas-Kroll-Hess (DKH) | Dissociation energies, geometries |

| TPSSh | Sapporo-DZP | Douglas-Kroll-Hess (DKH) | Geometries of large complexes |

| M06-2X | def2-SVP | Effective Core Potential (ECP) | Reaction mechanisms |

This table presents a selection of computational methods that have been shown to provide a balance of accuracy and efficiency for calculations on lanthanide-containing molecules nih.gov.

The electronic structure of lanthanide ions like Er(III) is characterized by a partially filled 4f shell, leading to a multitude of low-lying electronic states. The strong interaction between the spin and orbital angular momenta of the 4f electrons, known as spin-orbit coupling (SOC), is crucial for understanding their magnetic and spectroscopic properties. Multiconfigurational methods, particularly the Complete Active Space Self-Consistent Field (CASSCF) method followed by state interaction approaches (RASSI-SO or SI-SO), are the state-of-the-art for accurately describing these effects chemrxiv.org.

These ab initio methods are essential for calculating the magnetic anisotropy of lanthanide complexes, a key property for applications in single-molecule magnets. The CASSCF/RASSI-SO approach has been successfully used to compute the magnetic properties of various lanthanide complexes by diagonalizing the SOC operator over the basis of CASSCF wavefunctions chemrxiv.org. For Erbium(III) complexes, these calculations can predict the orientation of the magnetic anisotropy tensor and the energy levels of the ground multiplet, which are crucial for interpreting experimental magnetic data nih.gov.

The general procedure involves:

CASSCF Calculation: A set of molecular orbitals is optimized for an average of several spin states arising from the 4f electron configuration. For Er(III) (a 4f¹¹ ion), this involves an active space of 11 electrons in the seven 4f orbitals.

State Interaction with Spin-Orbit Coupling (RASSI-SO): The spin-orbit coupling Hamiltonian is diagonalized in a basis of the computed CASSCF states, mixing states with different spin multiplicities.

This methodology allows for the determination of crucial parameters such as the crystal field splitting of the ground J-multiplet and the g-tensors of the resulting Kramers doublets nih.gov. While computationally demanding, these methods provide a detailed and accurate picture of the electronic structure that governs the unique magnetic behavior of Erbium(III) compounds.

Molecular Dynamics Simulations for Solvation and Coordination Dynamics

Ab initio molecular dynamics (AIMD) simulations, where forces are calculated "on-the-fly" from electronic structure calculations, offer a particularly accurate way to model the solvation of metal ions. A Born-Oppenheimer Molecular Dynamics (BOMD) study of the Erbium(III) aqua ion revealed a highly dynamic first hydration shell, with rapid rearrangements between coordination geometries nih.gov. Such simulations indicate that solvated lanthanide ions often lack a fixed geometry and are better described as fluxional species nih.gov. These studies have shown that for Er(III) in aqueous solution, there is an equilibrium between 8- and 9-coordinate species, with ligand (water) exchange occurring on the picosecond timescale.

Classical MD simulations, which use pre-parameterized force fields, can explore longer timescales and larger systems. Such simulations have been used to study the behavior of lanthanide complexes in various solvents, providing details on the stability of the first and second coordination spheres rsc.org. For this compound, MD simulations could be employed to investigate:

The coordination preference of the trifluoromethanesulfonate (triflate) anion, i.e., whether it remains in the outer sphere or coordinates directly to the Er(III) ion in different solvents.

The structure and dynamics of the solvation shell, including the number of solvent molecules in the first coordination sphere and their residence times.

These simulations are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of chemical systems in solution nih.govunige.ch.

Table 2: Typical Coordination Numbers of Lanthanide(III) Ions in Aqueous Solution

| Lanthanide Ion | Predominant Coordination Number |

|---|---|

| La(III) | 9 |

| Eu(III) | 8-9 |

| Gd(III) | 8 |

| Er(III) | 8 |

This table is based on experimental and computational studies indicating a decrease in coordination number across the lanthanide series due to the lanthanide contraction acs.org.

Elucidation of Catalytic and Reaction Mechanistic Pathways via Computational Models

This compound is recognized as a water-tolerant Lewis acid catalyst for a variety of organic reactions wikipedia.org. Computational models are invaluable for elucidating the detailed mechanisms of these catalytic processes. By mapping the potential energy surface of a reaction, computational chemistry can identify transition states, intermediates, and determine the activation energies, thus providing a step-by-step understanding of the catalytic cycle.

While specific computational studies on the mechanisms of reactions catalyzed by this compound are not abundant, studies on other lanthanide triflates provide a clear framework. For example, a DFT study on the lanthanum triflate-catalyzed synthesis of xanthenediones helped to confirm the proposed multi-step reaction mechanism involving condensation and cyclization steps dntb.gov.ua.

For a typical Lewis acid-catalyzed reaction, such as a Friedel-Crafts or a Mukaiyama aldol (B89426) reaction, a computational investigation involving this compound would likely explore:

Coordination of the Substrate: The initial step involves the coordination of the substrate (e.g., a carbonyl compound) to the Er(III) center. Computational models can determine the geometry and binding energy of this complex.

Activation of the Substrate: The Lewis acidic Er(III) ion polarizes the coordinated substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack. The extent of this activation can be quantified through analysis of the electronic structure (e.g., charge distribution).

Transition State Analysis: The key step of the reaction, such as the C-C bond formation, is located as a transition state on the potential energy surface. The calculated activation barrier provides a measure of the reaction rate.

Product Release and Catalyst Regeneration: The final steps involve the release of the product and the regeneration of the active catalytic species.

An important mechanistic question in catalysis by lanthanide triflates in aqueous media is the role of the triflate anion and water molecules. Experimental evidence from luminescence decay measurements on europium triflate suggests that in aqueous solutions, the triflate anion may dissociate from the metal center, with the active catalyst being a hydrated lanthanide cation, [Ln(H₂O)ₙ]³⁺ nih.gov. Computational models can directly probe this by comparing the energetics of reaction pathways involving inner-sphere versus outer-sphere triflate anions.

Prediction of Catalytic Activity and Selectivity

A major goal of computational catalysis is to move from explaining observed reactivity to predicting the outcomes of new reactions, including catalytic activity and selectivity researchgate.netmpg.dedntb.gov.ua. For reactions catalyzed by this compound, computational models can be used to predict how changes in the substrate, solvent, or reaction conditions will affect the yield and selectivity (e.g., stereoselectivity, regioselectivity).

Quantitative Structure-Activity Relationship (QSAR) models and machine learning (ML) are emerging as powerful tools for this purpose wikipedia.org. These data-driven approaches use molecular descriptors—computationally derived properties of molecules—to build statistical models that correlate structure with activity or selectivity.

For lanthanide-catalyzed reactions, a predictive workflow might involve:

Descriptor Generation: A set of potential catalysts (e.g., different lanthanide triflates) and substrates are modeled. A range of electronic and steric descriptors are calculated using methods like DFT.

Model Training: An experimental dataset of reaction outcomes (e.g., enantiomeric excess) is used to train an ML algorithm (such as random forest, support vector machines, or neural networks) to find a mathematical relationship between the descriptors and the observed selectivity researchgate.netnih.gov.

Prediction: The trained model is then used to predict the selectivity for new, untested combinations of catalysts and substrates, thereby guiding experimental efforts toward the most promising candidates.

While building such models for this compound catalysis would require a substantial amount of experimental data for training, the principles have been successfully demonstrated for other catalytic systems researchgate.netdntb.gov.ua. This approach holds significant promise for accelerating the discovery and optimization of new synthetic methodologies based on lanthanide catalysis.

Emerging Research Directions and Future Perspectives of Erbium Iii Trifluoromethanesulfonate

Research into Integration in Advanced Materials Science

The integration of erbium-containing compounds into advanced materials is a well-established field, particularly due to the unique optical properties of the Er³⁺ ion. Research is ongoing to explore how specific erbium salts, such as the triflate, can be leveraged for these applications.

Erbium-doped materials are critical components in modern optical communications. The trivalent erbium ion (Er³⁺) possesses an intra-4f electronic transition that corresponds to a wavelength of 1.54 μm, which is the standard wavelength for telecommunications. This property allows for the fabrication of erbium-doped fiber amplifiers (EDFAs) that can amplify optical signals without first converting them to electrical signals, enabling high-capacity, long-distance data transmission. researchgate.netexail.comnewport.comrp-photonics.com These amplifiers are fundamental building blocks for broadband optical networks. newport.com

The fabrication of these advanced photonic materials often involves doping a host matrix, such as silica (B1680970) glass, with erbium ions. functmaterials.org.ua The sol-gel process is a versatile and low-cost chemical method used to create high-quality optical materials like waveguides and fibers. researchgate.netutexas.edu This technique allows for the synthesis of materials starting from molecular precursors, providing excellent control over the composition and purity of the final product. researchgate.netfunctmaterials.org.ua While various erbium compounds like erbium nitrate (B79036) or erbium oxide nanopowders are documented as precursors in sol-gel syntheses for photonic applications, the specific use of Erbium(III) trifluoromethanesulfonate (B1224126) as the erbium source in the fabrication of erbium-doped fibers and lasers is not prominently detailed in available research. researchgate.netfunctmaterials.org.ua

Erbium(III) trifluoromethanesulfonate has established a significant role as a highly active and versatile Lewis acid catalyst in organic synthesis. The strong electron-withdrawing capacity of the trifluoromethanesulfonate anion enhances the Lewis acidity of the erbium(III) cation, making it one of the most active among lanthanide triflates for certain reactions. researchgate.net Its water-resistant nature allows it to be used in reactions without the need for strictly anhydrous conditions. researchgate.net

The compound effectively catalyzes a wide range of chemical transformations, including:

Acylation of Alcohols and Phenols : It serves as a powerful catalyst for the acylation of various functionalized substrates using different acid anhydrides, with the advantage that the catalyst can be easily recycled and reused. researchgate.net

Aldol-Type Reactions : It is used in the aldol (B89426) condensation of silyl (B83357) enol ethers and aldehydes. researchgate.net

Ring-Opening of Epoxides : Er(OTf)₃ efficiently catalyzes the ring-opening of epoxides with nucleophiles like alcohols, thiols, and water under neutral conditions, producing β-alkoxy alcohols, β-hydroxy sulfides, and 1,2-diols in high yields. organic-chemistry.org

Multicomponent Synthesis of Heterocycles : The catalyst has been successfully employed in the multicomponent synthesis of highly substituted, biologically active imidazole (B134444) derivatives. researchgate.net

The table below summarizes key catalytic applications of this compound.

| Reaction Type | Substrates | Product | Key Features |

| Acylation | Alcohols, Phenols | Esters | High activity, catalyst is recyclable. researchgate.net |

| Aldol Condensation | Silyl enol ethers, Aldehydes | β-hydroxy ketones | Water-resistant Lewis acid catalysis. researchgate.net |

| Epoxide Ring Opening | Epoxides, Alcohols/Thiols/Water | β-alkoxy alcohols, β-hydroxy sulfides, 1,2-diols | High yields under neutral conditions. organic-chemistry.org |

| Protection of Alcohols | Alcohols, Phenols | tert-Butyl ethers | Solvent-free conditions, catalyst is reusable. organic-chemistry.orgresearchgate.net |

Interdisciplinary Research with this compound in Chemical Biology and Nanoscience

The applications of this compound are expanding into interdisciplinary fields. In chemical biology, its utility stems from its catalytic prowess in synthesizing molecules of biological and pharmacological importance. Research has demonstrated its effectiveness in catalyzing the multicomponent synthesis of highly substituted imidazole derivatives. researchgate.net The imidazole ring is a core fragment in various natural products and pharmacologically active agents, including antitumor and antibacterial compounds. researchgate.net Furthermore, this compound has been used in the strategic protection and deprotection of functional groups during the chemical manipulation of natural bioactive molecules, such as oleuropein. researchgate.net

In the field of nanoscience, erbium-doped nanoparticles are of great interest for applications in optical thermometry and as core materials for compact waveguide amplifiers. nih.govresearchgate.net These nanoparticles, such as Er(III)/Yb(III)-doped BiF₃, can exhibit upconversion luminescence, where they absorb near-infrared light and emit in the visible spectrum. nih.gov This temperature-dependent emission can be used for remote temperature sensing. nih.govresearchgate.net While various methods exist for synthesizing these erbium-doped nanocrystals, the specific role of this compound as a precursor in these syntheses is not extensively documented in the reviewed literature.

Advancements in Green Chemistry and Sustainable Applications of this compound

Catalysis is a foundational pillar of green chemistry, which aims to design chemical processes that reduce or eliminate hazardous substances. yale.edu this compound aligns well with the principles of green chemistry due to its efficiency, stability, and reusability. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Key sustainable aspects of its application include:

Solvent-Free Conditions : Many reactions catalyzed by this compound, such as the protection of alcohols as tert-butyl ethers, can be performed under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net This minimizes the use of volatile and often toxic organic solvents. organic-chemistry.org

Microwave-Assisted Reactions : The deprotection of tert-butyl ethers can be achieved rapidly in the presence of Er(OTf)₃ using microwave irradiation in an environmentally preferred solvent like methanol. organic-chemistry.orgresearchgate.net This technology significantly reduces reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org

These characteristics make this compound a valuable tool for developing more efficient and environmentally benign synthetic methodologies. organic-chemistry.orgorganic-chemistry.org

The following table demonstrates the reusability of this compound in the formation of tert-butyl ethers.

| Catalytic Run | Yield (%) |

| 1st | 95 |

| 2nd | 94 |

| 3rd | 92 |

| 4th | 92 |

| 5th | 90 |

(Data pertains to the reaction of 1-octanol (B28484) as described in literature. organic-chemistry.orgresearchgate.net)

常见问题

Basic: What are the standard methods for synthesizing and characterizing Erbium(III) trifluoromethanesulfonate?

This compound is typically synthesized via microwave-assisted reactions. For example, a protocol involves reacting the precursor with dry acetonitrile under microwave irradiation (200W, 120°C, 30 minutes), followed by extraction with ethyl acetate and purification via flash column chromatography (cyclohexane/ethyl acetate = 2/1) . Characterization includes:

- 1H/13C NMR spectroscopy to confirm chemical shifts (e.g., δ 1.35–1.60 ppm for specific protons).

- Infrared (IR) spectroscopy to identify functional groups (e.g., absorption peaks at 1150 cm⁻¹ for triflate ligands).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% by retention time analysis) .

Basic: What are the critical handling and storage protocols for this compound?

This compound is hygroscopic and moisture-sensitive . Key protocols include:

- Storage : In airtight containers under inert gas (argon or nitrogen) at −20°C.

- Handling : Use dry glove boxes or Schlenk lines. Wear protective gloves, goggles, and lab coats to avoid skin contact .

- Waste disposal : Collect residues separately and transfer to certified hazardous waste facilities to prevent environmental contamination .

Advanced: How does this compound function as a catalyst in eco-friendly heterocyclic synthesis?

This compound is a Lewis acid catalyst in green chemistry, enabling solvent-free or low-solvent reactions. For instance, it catalyzes benzimidazole derivatives via condensation reactions under mild conditions (e.g., 60°C, 4 hours) with high yields (>85%). Methodological considerations:

- Substrate scope : Test electron-rich/electron-poor substrates to assess catalytic versatility.

- Reaction monitoring : Use TLC or in-situ IR to track intermediates.

- Reusability : Evaluate catalyst stability over multiple cycles via ICP-OES to detect Er³⁺ leaching .

Advanced: What role does this compound play in epoxy polymerization kinetics?

In epoxy resin systems, it acts as a cationic initiator. Key findings include:

- Kinetic analysis : Differential scanning calorimetry (DSC) reveals accelerated curing at 100–120°C, with activation energy reduced by 15–20% compared to conventional initiators.

- Mechanistic insight : FTIR spectroscopy shows enhanced ring-opening of epoxide groups due to strong Lewis acidity.

- Material properties : The resulting polymers exhibit improved thermal stability (TGA: decomposition >300°C) and corrosion resistance, validated by electrochemical impedance spectroscopy (EIS) .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Discrepancies in catalytic performance often arise from:

- Reaction conditions : Compare solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature, and microwave vs. conventional heating .

- Substrate steric effects : Conduct Hammett plots to correlate electronic effects with reaction rates.

- Characterization gaps : Verify catalyst purity (e.g., via elemental analysis) and quantify residual moisture (Karl Fischer titration), as water can deactivate Lewis acid sites .

Methodological: What analytical techniques are recommended to assess the stability of this compound in solution?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.

- Dynamic light scattering (DLS) : Monitor aggregation in polar solvents (e.g., DMF, DMSO).

- UV-Vis spectroscopy : Track ligand dissociation by observing absorbance shifts (e.g., 250–300 nm for triflate ligands) .

Advanced: How does this compound compare to other lanthanide triflates in catalytic applications?

- Acidity scale : Use Gutmann–Beckett method to rank Lewis acidity (Er³⁺ > Yb³⁺ > Eu³⁺).

- Substrate selectivity : Test Friedel–Crafts alkylation; Er³⁺ shows higher regioselectivity for ortho-substituted aromatics than Yb³⁺.

- Environmental impact : Life-cycle assessment (LCA) reveals lower toxicity than transition-metal catalysts (e.g., FeCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。